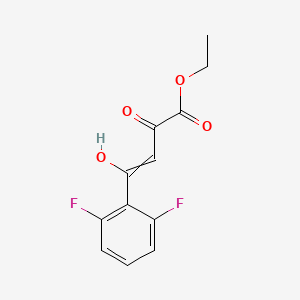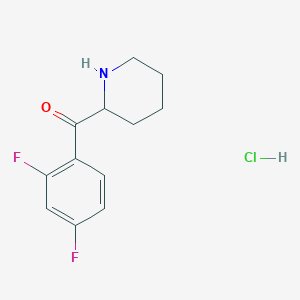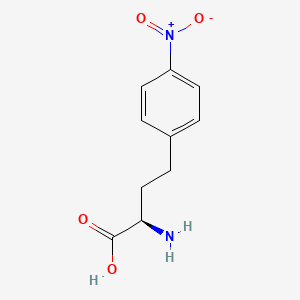
4-Nitro-D-Homophe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-DL-homophenylalanine is a synthetic amino acid derivative with the chemical formula C10H12N2O4 It is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring, which is part of the homophenylalanine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-DL-homophenylalanine typically involves the nitration of DL-homophenylalanine. The process can be summarized as follows:
Nitration Reaction: DL-homophenylalanine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), to introduce the nitro group onto the phenyl ring.
Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization or chromatography to obtain pure 4-Nitro-DL-homophenylalanine.
Industrial Production Methods
While specific industrial production methods for 4-Nitro-DL-homophenylalanine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-DL-homophenylalanine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Amino-DL-homophenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-DL-homophenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Nitro-DL-homophenylalanine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. These interactions can affect various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and protein functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-DL-phenylalanine: Similar in structure but lacks the additional carbon in the side chain.
DL-homophenylalanine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Phenylalanine: A naturally occurring amino acid without the nitro group or extended side chain.
Uniqueness
4-Nitro-DL-homophenylalanine is unique due to the presence of both the nitro group and the extended side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(2R)-2-amino-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
YLRIJQHXHLYYBA-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


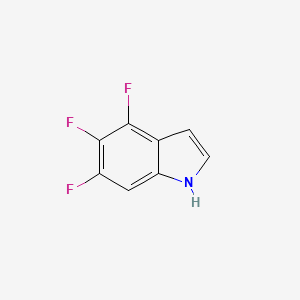
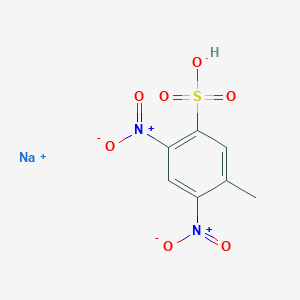

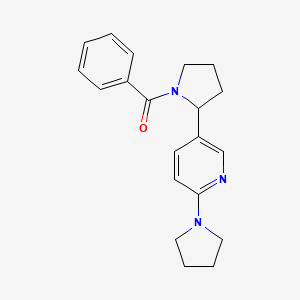
![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)


![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)

![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)
